molecular formula C17H17F3N2O B608322 KDS2010 CAS No. 1894207-44-3

KDS2010

Numéro de catalogue B608322
Numéro CAS: 1894207-44-3
Poids moléculaire: 322.32 g/mol
Clé InChI: XCUXYNYVUMLDKH-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KDS2010 is a recently developed potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B). This enzyme is located in the outer mitochondrial membrane of astrocytes and is responsible for the oxidative deamination of biogenic amines, including dopamine. This compound has shown significant potential as a therapeutic candidate for neurodegenerative diseases, particularly Parkinson’s disease, due to its high potency, specificity, and bioavailability .

Analyse Des Réactions Chimiques

Types of Reactions: KDS2010 primarily undergoes reactions related to its role as an MAO-B inhibitor. These reactions include:

Common Reagents and Conditions: The synthesis of this compound involves reagents such as α-aminoamide derivatives and specific catalysts to facilitate the formation of the biphenyl moiety. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, which exhibits high potency and selectivity as an MAO-B inhibitor. The major by-products are typically removed through purification processes to ensure the compound’s efficacy and safety .

Mécanisme D'action

KDS2010 exerts its effects by selectively inhibiting the catalytic activity of MAO-B. This inhibition prevents the oxidative deamination of dopamine and other biogenic amines, leading to increased levels of these neurotransmitters in the brain. The compound’s reversible inhibition mechanism allows it to interact with MAO-B without permanently deactivating the enzyme, which contributes to its safety and efficacy .

Molecular Targets and Pathways: this compound primarily targets MAO-B in astrocytes, where it inhibits the enzyme’s activity and reduces the synthesis of gamma-aminobutyric acid (GABA) through the putrescine degradation pathway. This reduction in GABA synthesis alleviates the tonic inhibition of dopaminergic neurons, leading to increased dopamine synthesis and release .

Comparaison Avec Des Composés Similaires

KDS2010 is unique among MAO-B inhibitors due to its high potency, selectivity, and reversible inhibition mechanism. Compared to other MAO-B inhibitors such as selegiline and rasagiline, this compound has demonstrated superior neuroprotective and anti-neuroinflammatory effects in animal models of Parkinson’s disease .

Similar Compounds:

This compound’s unique combination of high potency, selectivity, and reversible inhibition makes it a promising candidate for further research and development in the treatment of neurodegenerative diseases.

Propriétés

Numéro CAS

1894207-44-3

Formule moléculaire

C17H17F3N2O

Poids moléculaire

322.32 g/mol

Nom IUPAC

(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1

Clé InChI

XCUXYNYVUMLDKH-NSHDSACASA-N

SMILES isomérique

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

SMILES

C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O

SMILES canonique

CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KDS-2010;  KDS 2010;  KDS2010

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KDS2010
Reactant of Route 2
Reactant of Route 2
KDS2010
Reactant of Route 3
Reactant of Route 3
KDS2010
Reactant of Route 4
KDS2010
Reactant of Route 5
Reactant of Route 5
KDS2010
Reactant of Route 6
Reactant of Route 6
KDS2010

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.